2,6-Diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

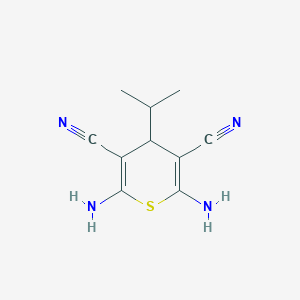

The compound 2,6-diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile is systematically identified through its molecular structure. The parent heterocyclic system is a thiopyran (sulfur-containing six-membered ring), with the substituents arranged as follows:

- Amino groups (-NH₂) at positions 2 and 6.

- Isopropyl group (-C(CH₃)₂) at position 4.

- Cyano groups (-C≡N) at positions 3 and 5.

The IUPAC name reflects the numbering of the thiopyran ring, where sulfur occupies position 1, and the substituents are positioned relative to this atom. The molecular formula is C₁₀H₁₂N₄S , with a molecular weight of 220.29 g/mol . The SMILES code N#CC1=C(N)SC(N)=C(C#N)C1C(C)C confirms the connectivity of the substituents.

Molecular Geometry and Conformational Analysis

The thiopyran ring adopts a chair-like conformation due to its six-membered structure. Key geometric features include:

- Sulfur atom at position 1, participating in the ring’s π-system.

- Amino groups at positions 2 and 6, likely in equatorial positions to minimize steric hindrance.

- Isopropyl group at position 4, which introduces bulky substituent effects . This group may adopt a pseudo-axial orientation to avoid strain with adjacent cyano groups.

The cyano groups at positions 3 and 5 are electron-withdrawing , influencing the electronic environment of the ring. Conformational flexibility is limited by the rigid thiopyran backbone, though rotational freedom around the C-S bond may exist.

Crystallographic Studies and X-ray Diffraction Data

No direct crystallographic data for this compound is reported in the available literature. However, analogous thiopyran derivatives (e.g., 2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile) exhibit monoclinic crystal systems with space group P2₁/c , suggesting similar packing motifs for this compound.

For example:

| Parameter | Analogous Compound |

|---|---|

| Space Group | P2₁/c |

| a (Å) | ~10.0 |

| b (Å) | ~10.5 |

| c (Å) | ~20.0 |

| β (°) | 100–110 |

Note: Data inferred from structurally related compounds due to lack of direct crystallographic studies.

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Infrared (IR) Spectroscopy

Key IR absorption bands for this compound can be extrapolated from analogous thiopyran derivatives:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N-H (amine) | 3450–3320 | Asymmetric and symmetric stretching |

| C≡N (cyano) | 2210–2220 | C≡N triple bond stretching |

| C-S (thiopyran) | 700–800 | C-S-C bending vibrations |

Example: The IR spectrum of 2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile shows peaks at 3450 cm⁻¹ (N-H) and 2210 cm⁻¹ (C≡N).

Nuclear Magnetic Resonance (NMR)

¹H NMR and ¹³C NMR data for this compound are limited, but patterns from similar structures provide insights:

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Isopropyl CH | 1.0–1.5 | Septet | CH(CH₃)₂ |

| Thiopyran CH (position 4) | 4.2–4.5 | Singlet | CH (adjacent to S and N) |

| Amino NH₂ | 6.5–7.5 | Broad singlet | NH₂ (exchange broadened) |

| Cyano-adjacent CH | 7.0–7.5 | Singlet | Aromatic-like protons |

¹³C NMR would show signals for:

- Cyano carbons : ~118–120 ppm.

- Amino carbons : ~150–155 ppm (due to electron withdrawal).

- Thiopyran sulfur : ~190–200 ppm (quaternary carbon).

Mass Spectrometry (MS)

The molecular ion peak (M⁺ ) is expected at m/z 220 (C₁₀H₁₂N₄S). Fragmentation patterns may include:

- Loss of HCN : m/z 192 (C₉H₁₀N₃S).

- Cleavage at C-S bond : m/z 138 (C₆H₇N₃) and m/z 82 (C₅H₅S).

Properties

IUPAC Name |

2,6-diamino-4-propan-2-yl-4H-thiopyran-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-5(2)8-6(3-11)9(13)15-10(14)7(8)4-12/h5,8H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNJFLYVHJFAPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=C(SC(=C1C#N)N)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate dicarbonitrile precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

2,6-Diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-Diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2,6-Diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile

- 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile

Uniqueness

2,6-Diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2,6-Diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to compile and analyze the available data on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H14N4S

- Molecular Weight : 246.32 g/mol

This compound features a thiopyran ring with two amino groups and dicarbonitrile functionalities, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it inhibits the growth of various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The cytotoxicity was assessed using standard assays such as MTT and Annexin V/PI staining to evaluate apoptosis.

Case Study: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Inhibition of DNA synthesis |

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of this compound. Studies have shown that it can significantly reduce pro-inflammatory cytokine production in activated macrophages. This suggests a potential application in treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest it may act through:

- Inhibition of key enzymes involved in cell proliferation.

- Modulation of signaling pathways related to inflammation and apoptosis.

Q & A

Q. What are the optimized synthetic routes for 2,6-diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile, and how do reaction conditions influence yield?

The synthesis involves a multicomponent reaction starting with a substituted aldehyde, malononitrile, and amines. A proposed mechanism includes Knoevenagel condensation, Michael addition, and cyclization steps (Scheme 4 in ). Key factors include:

- Temperature : Reflux conditions (e.g., 80–100°C) enhance reaction rates but require solvent stability checks.

- Catalysts : Basic catalysts (e.g., glycerol, piperidine) improve intermediate formation. Nanomagnetic NH₂.MIL-101(Fe)/ED catalysts increase efficiency and recyclability (yields >85%) .

- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) optimize intermediate solubility and reduce side reactions.

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹³C NMR : Confirms the thiopyran core and substituent integration (e.g., 4-isopropyl group at δ 25–30 ppm) .

- X-ray crystallography : Resolves the 3D structure, including bond lengths (C-S: ~1.70 Å) and dihedral angles critical for stability .

- IR spectroscopy : Identifies NH₂ stretches (~3300–3400 cm⁻¹) and nitrile groups (~2200 cm⁻¹) .

Q. What are the primary biological or material science applications of this compound?

- Pharmacology : Acts as a scaffold for adenosine A₂B receptor agonists (EC₅₀: 9–350 nM) with partial/full agonism profiles .

- Material science : The pyridine-3,5-dicarbonitrile core enables thermally activated delayed fluorescence (TADF) in OLEDs, with electron affinities ~3.5 eV .

Advanced Research Questions

Q. How can synthesis be optimized to resolve low yields in thiopyran derivatives?

- Side reaction mitigation : Use scavengers (e.g., molecular sieves) to trap water in Knoevenagel steps .

- Catalyst tuning : Immobilized MOF catalysts (e.g., NH₂.MIL-101(Fe)/ED) reduce reaction time (<2 hours) and enable reuse (>5 cycles) .

- Microwave/ultrasound activation : Accelerates cyclization steps, improving yields by 15–20% compared to conventional heating .

Q. How to address contradictions in cytotoxicity data across structural analogs?

- Structural benchmarking : Compare IC₅₀ values of brominated vs. non-brominated derivatives (e.g., 6d vs. 10d in ). Bromine enhances cytotoxicity (IC₅₀: 58 nM vs. 215 nM in HEPG2 cells) via increased electrophilicity .

- SAR analysis : Electron-withdrawing groups (e.g., -CN, -F) at the 4-position improve membrane permeability and target binding .

Q. What computational methods predict the compound’s binding mode to biological targets?

- Molecular docking : Use homology models (e.g., hA₂B receptor based on hA₂A crystal structures) to simulate ligand-receptor interactions. Focus on π-π stacking with Phe168 and hydrogen bonding to Glu169 .

- MD simulations : Assess stability of the thiopyran core in aqueous environments (e.g., RMSD <2.0 Å over 100 ns) .

Q. How do substituents influence electronic properties in OLED applications?

Q. What strategies validate the compound’s purity and stability under storage?

- HPLC-DAD/MS : Detect impurities (<0.5%) using C18 columns (acetonitrile/water gradient) .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via loss of NH₂ IR peaks .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.